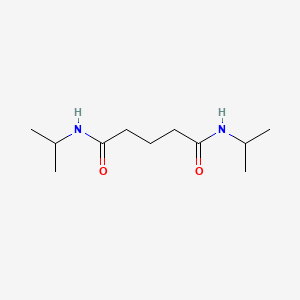

N,N'-di(propan-2-yl)pentanediamide

Description

N,N'-Di(propan-2-yl)pentanediamide (CAS: 4107-98-6) is a diamide compound featuring a pentanediamide backbone with two isopropyl (propan-2-yl) groups attached to the terminal nitrogen atoms. Its molecular formula is C12H19N, with a molecular weight of 177.29 g/mol .

Properties

IUPAC Name |

N,N'-di(propan-2-yl)pentanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8(2)12-10(14)6-5-7-11(15)13-9(3)4/h8-9H,5-7H2,1-4H3,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKQNLRDCIVMTDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CCCC(=O)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N,N’-di(propan-2-yl)pentanediamide typically involves the reaction of pentanediamine with isopropyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.

Chemical Reactions Analysis

N,N’-di(propan-2-yl)pentanediamide can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity .

Scientific Research Applications

N,N’-di(propan-2-yl)pentanediamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-di(propan-2-yl)pentanediamide involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming stable complexes . This interaction can influence various biochemical processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Amido Podands for Technetium Extraction

Compounds such as N,N,N',N'-tetrabutyl-3-oxa-pentanediamide (TBOPDA) and N,N,N',N'-tetraisobutyl-3-oxa-pentanediamide (TiBOPDA) share the pentanediamide core but differ in substituents (butyl vs. isobutyl) and ether linkages. Key findings include:

- Extraction Efficiency: At 25°C and 2.0 M HNO₃, TBOPDA (0.1 M) and TiBOPDA (0.2 M) exhibit extraction constants ($K{ex}$) of 18.5 and 19.2, respectively, outperforming N,N,N',N'-tetrabutyl-3,6-dioxa-octanediamide (TBDOODA) ($K{ex} = 4.9$) .

- Thermodynamics : The extraction process is exothermic ($\Delta H < 0$), with TiBOPDA showing slightly higher entropy ($\Delta S$) due to isobutyl steric effects .

| Compound | Substituents | $K_{ex}$ (25°C, 2.0 M HNO₃) | Key Application |

|---|---|---|---|

| TBOPDA | Tetrabutyl, ether | 18.5 | Tc extraction from HNO₃ |

| TiBOPDA | Tetraisobutyl, ether | 19.2 | Tc extraction |

| TBDOODA | Tetrabutyl, two ethers | 4.9 | Less efficient extraction |

Cytotoxic Bis-Amide Derivatives

A series of 2-(4-methylbenzenesulphonamido)pentanediamide derivatives (e.g., compounds 5a–5l ) were evaluated for cytotoxicity in cancer cell lines. Key observations:

- Low Cytotoxicity : Compounds with 3-chlorophenyl (5c) , 3-bromophenyl (5d) , or 2-chlorophenyl (5j) substituents showed minimal cytotoxicity (IC₅₀ > 100 μM) across all tested cell lines .

- High Cytotoxicity : Derivatives with 4-nitrophenyl (5h, 5i) or diphenyl (5b) groups exhibited potent activity (IC₅₀ < 10 μM), attributed to electron-withdrawing groups enhancing cellular uptake .

| Compound | Substituents | Cytotoxicity (IC₅₀ Range) | Notable Cell Line Activity |

|---|---|---|---|

| 5c | 3-chlorophenyl | >100 μM | Universal low activity |

| 5d | 3-bromophenyl | >100 μM | Universal low activity |

| 5h | 4-nitrophenyl | <10 μM | High in OVCAR-3, K-562 |

| 5b | Diphenyl | <10 μM | Broad-spectrum activity |

Hydroxylated and Functionalized Analogs

- No direct data on applications are available, but hydroxylation often enhances biodegradability .

- 2-[[(E)-3-(Furan-2-yl)prop-2-enoyl]amino]-N,N'-di(propan-2-yl)pentanediamide: The furan moiety introduces π-conjugation, which could influence photophysical properties or coordination chemistry .

Structural and Functional Insights

- Steric Effects : Bulky isopropyl groups in N,N'-di(propan-2-yl)pentanediamide may hinder intermolecular interactions, reducing crystallinity compared to linear alkyl analogs like TBOPDA.

- Electronic Effects : Electron-withdrawing substituents (e.g., nitro groups in 5h) enhance cytotoxicity by stabilizing charge-transfer interactions with biological targets .

- Solubility: Hydroxylated analogs (e.g., CAS 90149-53-4) likely exhibit higher aqueous solubility than nonpolar derivatives like TBOPDA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.